Validation as a Selective, Non-Bactericidal T3SS Inhibitor with ≥4-Fold Selectivity Over Bacterial Growth
In the original discovery screen, ChemBridge 7817424 (Table 3, Compound 2) inhibited T3SS-mediated ExoS‑β‑lactamase secretion with an IC50 of ≤25 µM while displaying no antibacterial activity (MIC > 100 µM) against P. aeruginosa [1]. At 50 µM, the compound failed to inhibit type II‑mediated elastase secretion, in contrast to the control inhibitor 7941790 which reduced elastase levels to the background of a type II‑deficient strain [1]. This selective inhibition of virulence without affecting viability is a key differentiator from conventional antibiotics and from other screening hits that showed cytotoxicity below 100 µM.
| Evidence Dimension | Selectivity of T3SS inhibition versus bacterial growth and type II secretion |
|---|---|
| Target Compound Data | IC50 (T3SS ExoS‑βLA secretion) ≤25 µM; MIC >100 µM; 0% inhibition of elastase (type II) secretion at 50 µM |
| Comparator Or Baseline | Control inhibitor 7941790 (type II secretion inhibitor): reduced elastase secretion to type II-deficient background levels. Conventional antibiotics (e.g., ciprofloxacin) typically exhibit MIC <1 µM against P. aeruginosa. |
| Quantified Difference | ≥4‑fold selectivity window for T3SS inhibition over antibacterial activity. Absolute selectivity over type II secretion. |
| Conditions | P. aeruginosa strain MDM973 (ExoS‑βLA fusion) cultured in LB with 5 mM EGTA for T3SS induction; HeLa cell cytotoxicity assay in serum‑free VP-SFM medium; type II elastase assay with P. aeruginosa PA14. |
Why This Matters
This selectivity window reduces the risk of rapid resistance development and makes the compound uniquely suitable for anti‑virulence research, where preserving the microbiome is critical.
- [1] Aiello D, Williams JD, Majgier-Baranowska H, Patel I, Peet NP, Huang J, Lory S, Bowlin TL, Moir DT. Discovery and characterization of inhibitors of Pseudomonas aeruginosa type III secretion. Antimicrob Agents Chemother. 2010 May;54(5):1988-99. doi:10.1128/AAC.01598-09 View Source
